Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone
Description
Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone is a synthetic small molecule characterized by a biphenyl-4-yl group linked via a methanone bridge to a piperazine ring substituted with a cyclohexyl moiety. This structural framework is common in medicinal chemistry, particularly in the design of compounds targeting central nervous system (CNS) disorders, such as Parkinson’s disease or depressive conditions, due to the piperazine moiety’s ability to modulate neurotransmitter receptors .
Properties
Molecular Formula |
C23H28N2O |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1,3-4,7-8,11-14,22H,2,5-6,9-10,15-18H2 |
InChI Key |
NKZHGVWUFZATPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic preparation of Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone involves several steps. While specific literature references are scarce, we can infer a plausible synthetic route based on related compounds. Here’s a proposed pathway:
-
Acylation of Biphenyl:
- Start with biphenyl (C12H10) and react it with an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst (such as AlCl3).
- This step introduces the carbonyl group (C=O) onto one of the phenyl rings.
-
Piperazine Ring Formation:
- Next, react the acylated biphenyl with cyclohexylpiperazine under suitable conditions.
- The piperazine ring forms by nucleophilic attack of the piperazine nitrogen on the carbonyl carbon.
Industrial Production:
Chemical Reactions Analysis
Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone may undergo various reactions, including:
Oxidation: Oxidation of the piperazine ring or the phenyl groups.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Substitution reactions at the phenyl rings.
Other Transformations: Functional group modifications.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives like LQFM182 for potential drug development due to their diverse pharmacological properties.
Organic Synthesis: It serves as a building block for more complex molecules.
Biology and Medicine:
Analgesic Properties: LQFM182 has demonstrated anti-inflammatory effects in animal models.
Neuropharmacology: Investigated for its impact on neurotransmitter systems.
Industry:
Fine Chemicals: Used as an intermediate in chemical synthesis.
Mechanism of Action
The precise mechanism by which Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone and Analogs
Key Findings from Structural Analog Studies
Lipophilicity and CNS Penetration: The cyclohexyl group in the parent compound provides moderate lipophilicity (logP ~3–4), favoring blood-brain barrier penetration. Bromophenyl or chlorophenyl substituents increase logP (~4.5–5.5), which may enhance tissue retention but raise toxicity risks .
Receptor Binding and Selectivity :
- Piperazine derivatives with bulky substituents (e.g., phenylcyclohexyl) show improved selectivity for serotonin or dopamine receptors due to steric hindrance effects .
- The hydroxy-methoxyphenyl analog’s polar groups may shift activity toward peripheral targets (e.g., anti-inflammatory applications) .
Synthetic Versatility: Compounds like (±)-35 () demonstrate the feasibility of conjugating piperazine methanones with bioactive moieties (e.g., pramipexole), enabling dual-targeting strategies for neuroprotection .
Biological Activity
Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including its interactions, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a biphenyl structure attached to a cyclohexylpiperazine moiety through a ketone functional group. This unique configuration may influence its binding properties and biological activity.
Molecular Formula: C20H26N2O
Molecular Weight: 310.43 g/mol
IUPAC Name: Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone
Biological Activity Overview
Research indicates that compounds with similar piperazine structures often exhibit a range of biological activities, including:
- Antidepressant Effects: Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.
- Anti-inflammatory Properties: Related compounds have shown promise in reducing inflammation, which may be relevant for treating various inflammatory conditions.
- Anticancer Activity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Studies on biphenyl derivatives indicate that they may interact with various biological targets, including receptors and transport proteins. For example, some related compounds have been shown to induce P-glycoprotein (P-gp) functionality at the blood-brain barrier (BBB), enhancing drug delivery to the brain and potentially improving therapeutic outcomes in neurological diseases .
Case Studies and Research Findings
- P-glycoprotein Induction
-
Cytotoxicity Against Cancer Cells
- In vitro studies have shown that biphenyl derivatives exhibit cytotoxicity against several cancer cell lines. For instance, compounds similar to biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone have been tested for their effectiveness against HCT116 and MIA Paca-2 cell lines, showing promising results .
-
Anti-inflammatory Effects
- Preliminary data suggest that biphenyl derivatives may possess anti-inflammatory properties. Animal studies indicated that certain analogs reduced inflammation markers significantly when administered in controlled doses.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-(4-(2-(dimethylamino)phenyl)-2-hydroxyethyl)piperidin-1-yl)ethyl)-2-methylbenzimidazole | Contains benzimidazole | Potential anti-anxiety effects |
| 1-(3-(trifluoromethyl)phenyl)piperazine | Trifluoromethyl substitution | Enhanced pharmacokinetic properties |
| 4-(4-(cyclohexanol)phenoxy)piperidine | Ether linkage | Possible analgesic activity |
Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone stands out due to its specific structural features, which may influence its binding properties and biological activity differently compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
